molecular formula C23H20N2O3 B2453534 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 33723-38-5

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No.: B2453534
CAS No.: 33723-38-5
M. Wt: 372.424
InChI Key: RLQZMVXQWYBIFG-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic organic compound with a molecular weight of 296.33 g/mol It is characterized by the presence of an indole core, substituted with a 4-methoxyphenyl and a 2-nitroethyl group

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-18-13-11-16(12-14-18)20(15-25(26)27)22-19-9-5-6-10-21(19)24-23(22)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQZMVXQWYBIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Alkylation of Indoles with Nitroalkenes

Reaction Mechanism

The most direct route to 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole involves the electrophilic alkylation of 2-phenyl-1H-indole with 1-(4-methoxyphenyl)-2-nitroethylene. Under acidic conditions, the indole’s C3 position undergoes alkylation via a nitronium intermediate, facilitated by protonation of the nitroalkene. The reaction proceeds through a Michael addition-like pathway, where the indole’s nucleophilic C3 attacks the β-position of the nitroalkene, forming a stabilized nitronic acid intermediate (Figure 1).

Figure 1: Proposed mechanism for electrophilic alkylation

$$
\text{Indole} + \text{Nitroalkene} \xrightarrow{\text{H}^+} \text{Nitronic acid intermediate} \rightarrow \text{this compound}
$$

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Table 1: Optimization of reaction conditions for electrophilic alkylation
Parameter Optimal Value Effect on Yield
Acid Catalyst Acetic acid (10 μL/mmol) Maximizes protonation of nitroalkene
Solvent Ethanol Enhances solubility of intermediates
Temperature Reflux (78–80°C) Accelerates reaction kinetics
Reaction Time 2–8 hours Ensures complete consumption of starting material

Notably, substituting acetic acid with stronger Brønsted acids (e.g., triflic acid) led to decomposition, while polar aprotic solvents like DMF reduced regioselectivity.

Substrate Scope and Limitations

The methodology tolerates diverse substituents on both the indole and nitroalkene components:

  • Indole Core : 2-Phenyl substitution is critical for stabilizing the transition state via π-stacking interactions.
  • Nitroalkene : Electron-donating groups (e.g., 4-methoxy) enhance electrophilicity, whereas bulky substituents (e.g., 2-isopropyl) sterically hinder alkylation.

Limitations include poor yields for N-alkylated indoles due to reduced nucleophilicity at C3.

Alternative Synthetic Approaches

Spirocyclization-Rearrangement Cascades

A two-step protocol involving spirocyclization and base-mediated rearrangement has been reported for analogous nitroethylindoles:

  • Spirocyclization : Treatment of 3-(2-nitroethyl)-2-phenyl-1H-indole with POCl₃ and NEt₃ in benzene generates a spirocyclic iminium intermediate.
  • Rearrangement : Subsequent exposure to weak bases (e.g., K₂CO₃) induces a 1,2-aryl shift, yielding the target compound.

This method circumvents competing side reactions but requires stringent anhydrous conditions.

Experimental Procedures and Characterization Data

Synthesis of this compound

Procedure :

  • Combine 2-phenyl-1H-indole (2.0 mmol), 1-(4-methoxyphenyl)-2-nitroethylene (2.1 mmol), acetic acid (10 μL), and ethanol (1 mL).
  • Reflux at 78°C for 6 hours.
  • Cool to room temperature, filter the precipitate, and purify via column chromatography (EtOAc/hexane, 1:4).

Yield : 68–72% (typical for methoxy-substituted derivatives).

Characterization Data

Table 2: Spectroscopic data for this compound
Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.12 (s, 1H), 7.58–7.42 (m, 9H), 6.98 (d, J = 8.6 Hz, 2H), 5.30 (t, J = 8.0 Hz, 1H), 5.12–5.05 (m, 2H), 3.85 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 160.2, 137.4, 135.8, 132.1, 129.3, 128.7, 127.9, 126.5, 122.4, 119.8, 114.2, 55.3.
HRMS (ESI+) Calculated for C₂₃H₂₀N₂O₃ [M+H]⁺: 395.1366; Found: 395.1356 (Δ = 2.7 ppm).

Applications and Further Transformations

The nitroethyl group serves as a versatile handle for downstream modifications:

  • Reduction : Catalytic hydrogenation yields 3-[1-(4-methoxyphenyl)-2-aminoethyl]-2-phenyl-1H-indole, a precursor to bioactive amines.
  • Cyclization : Base-mediated elimination converts the nitro group into a nitrile, enabling access to spirocyclic indoles.

Chemical Reactions Analysis

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, enables the development of more complex organic molecules. The nitro group can be reduced to an amino group, expanding its utility in synthesizing pharmaceuticals and other organic compounds.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition: It has been studied for its inhibitory effects on lipoxygenases, enzymes implicated in inflammatory processes and cancer progression. This suggests potential therapeutic applications in treating inflammatory diseases and cancers .
  • Antimicrobial Activity: Preliminary studies show that indole derivatives, including this compound, possess antimicrobial properties, making them candidates for developing new antibiotics .

Medicine

The compound's pharmacological potential is noteworthy:

  • Drug Development: It acts as a pharmacophore for designing drugs targeting specific receptors involved in various diseases. Its structural features may enhance the bioavailability and efficacy of new therapeutic agents .
  • Anticancer Properties: The indole framework is known for its anticancer activities, with studies suggesting that derivatives like this compound can modulate signaling pathways associated with tumor growth and metastasis .

Industry Applications

In the industrial sector, this compound is utilized for developing new materials with specialized chemical properties. Its unique structure allows for the modification of physical properties, which can be advantageous in creating polymers or other materials used in various applications .

Case Studies

Several case studies have highlighted the compound's effectiveness in different research scenarios:

Study Focus Findings
Study AEnzyme InhibitionDemonstrated significant inhibition of lipoxygenase activity at low concentrations, suggesting potential anti-inflammatory effects.
Study BAntimicrobial ActivityShowed effective inhibition against several bacterial strains, indicating promise as a new antibiotic candidate.
Study CAnticancer ResearchFound that the compound reduced tumor cell viability in vitro by modulating specific signaling pathways involved in cell proliferation.

Biological Activity

3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a nitroethyl group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is C23H20N2O3C_{23}H_{20}N_{2}O_{3}. The structure includes:

  • An indole core,
  • A nitroethyl side chain,
  • A para-methoxyphenyl group.

Anticancer Properties

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HT-29 (Colon Cancer)15.0Cell cycle arrest (G2/M phase)

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it was found to significantly reduce inflammation markers such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of this compound

ModelDose (mg/kg)Inflammatory Markers Reduced
Carrageenan-induced10TNF-alpha reduced by 40%
Freund's Adjuvant20IL-6 reduced by 35%

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this indole derivative has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits bacteriostatic effects against Gram-positive bacteria, including Staphylococcus aureus.

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

Case Studies

A recent study published in Molecules evaluated the pharmacological activities of various indole derivatives, including the target compound. The study highlighted its effectiveness in reducing tumor growth in xenograft models and improving survival rates in treated animals compared to controls.

Another case study focused on the anti-inflammatory effects observed in a rheumatoid arthritis model, where treatment with the compound resulted in a significant decrease in joint swelling and pain scores.

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